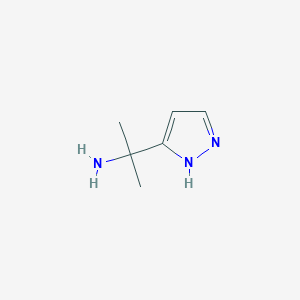![molecular formula C9H6N2O3 B13524826 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid](/img/structure/B13524826.png)
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on multicomponent reactions due to their efficiency and ability to produce a wide range of products. These methods avoid the complex sequence of multistage syntheses and typically result in higher yields .
Análisis De Reacciones Químicas
Types of Reactions
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic solvents and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Aplicaciones Científicas De Investigación
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid receptors . This interaction modulates neurotransmitter activity in the brain, leading to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidine: This compound shares a similar core structure but differs in its biological activities and applications.
Imidazo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses in drug development.
Uniqueness
2-{Imidazo[1,2-a]pyridin-3-yl}-2-oxoacetic acid is unique due to its broad spectrum of biological activities and its potential for developing novel therapeutic agents with fewer side effects compared to traditional drugs .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-imidazo[1,2-a]pyridin-3-yl-2-oxoacetic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8(9(13)14)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14) |
Clave InChI |
IEHOLJJUXDEKJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(N2C=C1)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)




![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)

![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)


![2-[(Tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde](/img/structure/B13524817.png)


